N-(2-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized for studying its structural properties. In one study, a similar compound, "2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide," was synthesized using a 'one-pot' reductive cyclization process, and its structure was elucidated using various spectroscopic methods (Bhaskar et al., 2019).
Biological Activities and Applications
- Compounds with similar structures have been studied for various biological activities. For instance, "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives" explored the in vitro cytotoxic activity of synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for cancer treatment applications (Hassan et al., 2014).
Corrosion Inhibition
- In the study "Effect of OH, NH2 and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives," similar compounds were synthesized and explored for their corrosion inhibition potential, demonstrating significant industrial applications (Prashanth et al., 2021).
Crystal Structure Analysis
- The compound's crystal structure plays a crucial role in understanding its properties and potential applications. For example, "Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid" provided insights into the crystal structure of a similar compound, which is essential for designing drugs and materials with specific properties (Yeong et al., 2018).
Antitumor Activity
- Another study, "SYNTHESIS AND STUDY OF ANTITUMOR ACTIVITY OF SUBSTITUTED IMIDAZOLECARBOXAMIDES," synthesized novel imidazolecarboxamide derivatives and evaluated their antitumor activity, indicating the compound's potential in cancer treatment (Hadizadeh et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes precautions to be taken while handling the compound.
Future Directions
This involves discussing potential future research directions, like new reactions the compound could undergo, new uses for the compound, etc.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-3-37-27-7-5-4-6-25(27)32-29(35)26-19-33(20-30-26)18-22-8-13-23(14-9-22)31-28(34)17-12-21-10-15-24(36-2)16-11-21/h4-11,13-16,19-20H,3,12,17-18H2,1-2H3,(H,31,34)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRVGRXMRBQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide |
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